molecular formula C25H21ClN2O2 B4622149 2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide

2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide

Cat. No. B4622149
M. Wt: 416.9 g/mol
InChI Key: NUEUQSNEDXWPGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives often involves complex reactions and methodologies. For instance, a method has been developed for the synthesis of quinoline derivatives using a series of ortho-lithiations directed by protective groups, demonstrating a strategic approach to constructing the quinoline core with functional groups similar to those in 2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide (Kitson et al., 2010). Additionally, the synthesis of quinoline-3-carboxamide derivatives, such as laquinimod, highlights the use of aminolysis reactions of esters with N-ethylaniline and the importance of equilibrium and solvent effects in achieving high yields (Jansson et al., 2006).

Molecular Structure Analysis

The molecular structure of quinoline derivatives plays a crucial role in their chemical reactivity and interactions. Studies on diastereoisomers of similar compounds have revealed insights into the impact of bond distances, angles, and torsion angles on the molecular configuration and its implications for chemical behavior (Ladraa et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including solvolysis and aminolysis, which are significantly influenced by their molecular structure. The reactivity of these compounds can be explained by mechanisms such as intramolecular proton transfer, as observed in the synthesis and reactivity studies of laquinimod (Jansson et al., 2006).

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of quinolinecarboxamide derivatives, similar to the compound , have been extensively studied. For example, the synthesis of laquinimod, a related quinoline-3-carboxamide, involves a high-yielding aminolysis reaction and demonstrates the compound's ability to undergo solvolysis reactions that obey first-order reaction kinetics. This reactivity is crucial for understanding the chemical properties and potential applications of such compounds in pharmaceutical synthesis and other areas (Jansson et al., 2006).

Corrosion Inhibition

Quinoline derivatives have been evaluated for their effectiveness as corrosion inhibitors, indicating their potential application in protecting metals from corrosion. A study based on quantum chemical calculations on quinoxalines (a class closely related to quinolines) as corrosion inhibitors for copper in nitric acid media highlights the relationship between molecular structure and inhibition efficiency, suggesting similar compounds could provide valuable insights into developing new corrosion inhibitors (Zarrouk et al., 2014).

Analgesic and Anti-inflammatory Properties

Research into cinchophen analogs, which include quinoline carboxamide structures, has demonstrated potent analgesic and anti-inflammatory activities. These findings underscore the potential of quinolinecarboxamide derivatives in developing new therapeutic agents for pain and inflammation management (Mishra et al., 1988).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-30-18-12-10-17(11-13-18)14-15-27-25(29)21-16-24(20-7-2-4-8-22(20)26)28-23-9-5-3-6-19(21)23/h2-13,16H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEUQSNEDXWPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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